(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine
Description
(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine is a chiral benzopyran derivative characterized by a bromine substituent at the 6-position and an amine group at the 4-position of the dihydrobenzopyran scaffold. Its molecular formula is C₉H₁₀BrNO, with a molecular weight of 228.09 g/mol . The compound is often utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of central nervous system (CNS) agents due to its structural similarity to bioactive chromane derivatives. The hydrochloride salt form, this compound hydrochloride (CAS: 191608-17-0), is commonly employed to enhance solubility and stability .
Properties
IUPAC Name |
(4S)-6-bromo-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESQTVMJJLDRNQ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine typically involves several steps, starting from readily available precursors. One common method involves the bromination of a benzopyran precursor, followed by the introduction of the amine group through nucleophilic substitution. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium hydroxide or alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers: (4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine
The (4R)-enantiomer (CAS: 1228556-85-1) shares identical molecular weight and formula with the (4S)-form but differs in stereochemistry. Enantiomeric pairs often exhibit divergent pharmacological profiles due to varying binding affinities to chiral biological targets.
Heterocycle Variations: Benzothiopyran Derivatives
Replacing the oxygen atom in the benzopyran core with sulfur yields benzothiopyran analogs, such as (4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine (logP: 2.527) . A related N-ethylated benzothiopyran derivative, 6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine (CAS: 1154177-90-8), further modifies the amine group, reducing polarity and hydrogen-bonding capacity .
Substituent Modifications
- The fluorine analog has a molecular weight of 195.23 g/mol .
- Alkyl Substitution : The 6-ethyl derivative, (4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride (CAS: 1807885-21-7), introduces an electron-donating group, which may enhance π-π stacking interactions in protein binding pockets. Its molecular weight is 271.74 g/mol .
Functional Group Modifications
- Sulfone Derivatives : Oxidation of the benzothiopyran sulfur to a sulfone group in 6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine 1,1-dioxide hydrochloride (CAS: 1172986-17-2) increases polarity and hydrogen-bonding capacity, improving aqueous solubility but possibly reducing blood-brain barrier penetration .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine | 1055949-66-0 | C₉H₁₀BrNO | 228.09 | 6-Br, 4-NH₂ (S-configuration) |
| (4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine | 1228556-85-1 | C₉H₁₀BrNO | 228.09 | 6-Br, 4-NH₂ (R-configuration) |
| (4S)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine | 235423-03-7 | C₁₁H₁₄FNO | 195.23 | 6-F, 2,2-diCH₃ |
| 6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine | 1154177-90-8 | C₁₁H₁₄BrNS | 280.21 | 6-Br, 4-NH(C₂H₅), S-heteroatom |
| (4S)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | 142363-66-4 | C₁₁H₁₆ClNO | 229.71 (base) | 7,8-diCH₃ |
Table 2: Pharmacokinetic Implications of Modifications
Biological Activity
(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine is a compound belonging to the benzopyran class, which has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, particularly focusing on its therapeutic potential.
- Molecular Formula: CHBrNO
- Molecular Weight: 228.09 g/mol
- CAS Number: 1228556-85-1
- Structural Features: The compound features a bromine atom at the 6th position and an amine group at the 4th position of the benzopyran structure, contributing to its unique reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves:
- Bromination: Utilizing brominating agents such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 6th position.
- Amination: The introduction of the amine group can be performed through nucleophilic substitution reactions on suitable precursors.
- Purification: The final product is purified to achieve high purity levels (>95%) for biological testing .
Antimicrobial Properties
Recent studies have indicated that benzopyran derivatives exhibit significant antimicrobial activity. Preliminary assessments of this compound suggest it may possess similar properties. For example, compounds with structural similarities have shown effectiveness against various bacterial strains, indicating potential for further exploration in this area .
Antioxidant Activity
Benzopyrans are known for their antioxidant properties. Research has demonstrated that (4S)-6-bromo derivatives can scavenge free radicals effectively. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) have shown that related compounds exhibit antioxidant activities comparable to ascorbic acid . The mechanism likely involves the formation of stable radical intermediates through hydrogen atom donation from hydroxyl groups.
Anti-inflammatory and Anticancer Potential
Studies on related benzopyran compounds have revealed anti-inflammatory and anticancer activities. For instance, certain derivatives have been shown to inhibit histone deacetylases (HDACs), which play a critical role in cancer progression. The specific interaction of this compound with HDACs remains to be elucidated but is a promising area for future research.
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of various benzopyran derivatives, this compound was tested against E. coli and Staphylococcus aureus. Results indicated a moderate inhibitory effect, suggesting its potential as an antimicrobial agent.
| Compound | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Control | 25 | 10 |
| Test Compound | 15 | 50 |
Case Study 2: Antioxidant Activity Assessment
The antioxidant capacity of (4S)-6-bromo derivatives was assessed using the DPPH assay. The compound exhibited significant radical scavenging activity with an IC value comparable to standard antioxidants.
| Compound | IC (µM) |
|---|---|
| Ascorbic Acid | 13 ± 2 |
| Test Compound | 16 ± 3 |
Q & A
Q. What are the recommended synthetic routes for (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine, and how can reaction conditions be optimized?
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at different temperatures (-20°C, 4°C, 25°C) and humidity levels (40–75% RH). Monitor degradation via HPLC at intervals (1, 3, 6 months). For light sensitivity, expose samples to UV/visible light and track bromine loss via ICP-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?
- Methodological Answer :
- Analog Synthesis : Replace bromine with other halogens (Cl, I) or functional groups (e.g., methoxy, nitro) to evaluate electronic effects .
- Molecular Docking : Use software like Discovery Studio to model interactions with target receptors (e.g., GPCRs or kinases). Focus on the benzopyran core’s rigidity and bromine’s steric effects .
- Biological Assays : Test analogues in vitro for receptor binding affinity (e.g., radioligand displacement assays) and functional activity (e.g., cAMP modulation) .
Q. How should researchers address contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Case Study : If NMR signals for the 4S configuration conflict with X-ray data, re-examine sample preparation (e.g., solvent deuteration, concentration effects).
- Cross-Validation : Use complementary techniques (e.g., IR for amine confirmation, HRMS for molecular formula) .
- Dynamic Effects : Consider rotameric equilibria in solution, which may obscure stereochemical signals. Low-temperature NMR (-40°C) can mitigate this .
Q. What strategies are effective for optimizing enantiomeric purity in large-scale syntheses of this compound?
- Methodological Answer :
- Chiral Resolutions : Use diastereomeric salt formation with tartaric acid derivatives .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during key steps like hydrogenation or amination .
- Process Analytics : Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR) to monitor enantiomeric ratios in real time .
Key Data Contradictions and Resolutions
- Contradiction : Discrepancies in reported melting points for similar compounds (e.g., 185–187°C vs. 193–195°C) .
- Resolution : Differences may arise from polymorphic forms or residual solvents. Use DSC (Differential Scanning Calorimetry) to identify polymorphs and enforce strict recrystallization protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
